Quinuclidine-4-carboxylic acid
Overview
Description
Quinuclidine-4-carboxylic acid is a bicyclic nitrogen-containing compound with the molecular formula C8H13NO2. It is a derivative of quinuclidine, which is known for its rigid bicyclic structure. This compound is of significant interest in various fields of chemistry and pharmacology due to its unique structural and chemical properties .
Mechanism of Action
Mode of Action
The exact mode of action of Quinuclidine-4-carboxylic acid is currently unknown due to the lack of specific studies on this compound. As a carboxylic acid derivative, it may interact with its targets through mechanisms common to other carboxylic acids .
Biochemical Pathways
Carboxylic acids are known to play key roles in various biochemical processes, including energy production and signal transduction
Pharmacokinetics
As a carboxylic acid, it is expected to have certain common characteristics such as being soluble in water and potentially undergoing metabolism in the liver . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pH levels can affect the ionization state of carboxylic acids, potentially influencing their absorption and distribution . Additionally, temperature and storage conditions can impact the stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinuclidine-4-carboxylic acid can be synthesized through several methods. One common approach involves the reduction of quinuclidone. Another method includes the reaction of quinuclidine with carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of quinuclidone. This process is carried out in the presence of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: Quinuclidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert it into quinuclidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted quinuclidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: this compound derivatives.
Reduction: Quinuclidine derivatives.
Substitution: Substituted quinuclidine derivatives.
Scientific Research Applications
Quinuclidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Quinuclidine: A parent compound with a similar bicyclic structure.
Quinoline: Another nitrogen-containing heterocyclic compound with distinct aromatic properties.
Quinidine: A compound with similar pharmacological properties, used as an antiarrhythmic agent.
Uniqueness: Quinuclidine-4-carboxylic acid is unique due to its combination of a rigid bicyclic structure and a carboxylic acid functional group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
1-azabicyclo[2.2.2]octane-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-7(11)8-1-4-9(5-2-8)6-3-8/h1-6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPLDHNFTITERR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1(CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70548666 | |
Record name | 1-Azabicyclo[2.2.2]octane-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70548666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55022-88-3 | |
Record name | 1-Azabicyclo[2.2.2]octane-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70548666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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